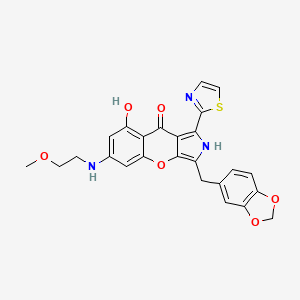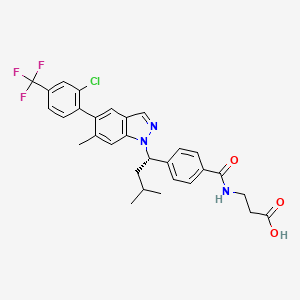
HS-Peg7-CH2CH2cooh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HS-Peg7-CH2CH2cooh involves the reaction of polyethylene glycol with thiol and propionic acid groups. The reaction typically occurs under mild conditions to ensure the integrity of the PEG chain. The process involves the following steps:
- Activation of the carboxyl group of propionic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
- Reaction of the activated propionic acid with polyethylene glycol to form the PEG-propionic acid intermediate.
- Introduction of the thiol group to the PEG-propionic acid intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions
HS-Peg7-CH2CH2cooh undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Conjugation: The carboxyl group can form amide bonds with amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles.
Conjugation: Carbodiimides such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used for amide bond formation.
Major Products Formed
Oxidation: Disulfides.
Substitution: Thiol-substituted products.
Conjugation: Amide-linked conjugates.
科学的研究の応用
HS-Peg7-CH2CH2cooh is widely used in scientific research, particularly in the following areas:
Chemistry: As a linker in the synthesis of PROTACs, enabling the study of selective protein degradation.
Biology: In cell biology research to investigate protein-protein interactions and protein degradation pathways.
Medicine: Potential therapeutic applications in targeted protein degradation for the treatment of diseases such as cancer.
Industry: Used in the development of novel drug delivery systems and bioconjugation techniques .
作用機序
HS-Peg7-CH2CH2cooh functions as a linker in PROTACs, which are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases. The linker connects two ligands: one that binds to the target protein and another that binds to the E3 ubiquitin ligase. This proximity induces ubiquitination of the target protein, leading to its degradation by the proteasome .
類似化合物との比較
HS-Peg7-CH2CH2cooh is unique due to its specific structure and functionality as a PEG-based linker. Similar compounds include:
HS-Peg4-CH2CH2cooh: A shorter PEG linker with similar properties.
HS-Peg12-CH2CH2cooh: A longer PEG linker that provides greater flexibility.
HS-Peg2-CH2CH2cooh: A minimal PEG linker for applications requiring shorter linkers .
These similar compounds vary in the length of the PEG chain, which affects their flexibility and suitability for different applications.
特性
分子式 |
C17H34O9S |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C17H34O9S/c18-17(19)1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27/h27H,1-16H2,(H,18,19) |
InChIキー |
ALKVYCHUZRNUCE-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCOCCOCCOCCOCCOCCS)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B12424739.png)



![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)


![disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate](/img/structure/B12424786.png)
![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)





